4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-2-cyclopentyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c10-5-8-6-12-9(11-8)7-3-1-2-4-7/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRFKFTYPXFYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=CS2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclopentyl-1,3-thiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Catalysts and advanced purification techniques are often employed to enhance the overall process efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted thiazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water are typical oxidizing agents.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted thiazoles with various functional groups depending on the nucleophile used.
Oxidation: Hydroxylated or carbonylated thiazoles.
Reduction: Reduced thiazole derivatives with hydrogenated rings.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole exhibits promising antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The chloromethyl group enhances its efficacy by facilitating interactions with microbial targets .
Anticancer Potential
This compound has also been explored for its anticancer properties. Derivatives of thiazole compounds, including this one, have shown significant antiproliferative activity against various cancer cell lines. For instance, studies have reported selective cytotoxicity against human glioblastoma and melanoma cells while maintaining low toxicity towards normal cells .
Mechanism of Action
The mechanism of action involves the interaction of the chloromethyl group with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The thiazole ring can participate in π-π interactions or hydrogen bonding with biological macromolecules, which is crucial for its biological effects.
Materials Science
This compound can be utilized in the synthesis of polymers and materials with unique electronic or optical properties. The ability to modify the compound through nucleophilic substitution reactions allows for the creation of derivatives that may exhibit enhanced functionalities compared to the parent compound.
Biological Research
In biological research, this compound serves as a valuable probe or reagent in biochemical assays aimed at studying enzyme activities or protein interactions. Its reactivity allows it to be used in various assays to elucidate biochemical pathways and interactions within cells.
Comprehensive Data Table
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated that the compound had a minimum inhibitory concentration (MIC) as low as 10 μg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In another study focusing on anticancer potential, derivatives of thiazole compounds were tested against human cancer cell lines. Results showed that certain derivatives exhibited over 80% inhibition of cell proliferation in glioblastoma cells at concentrations below 20 μM, highlighting their therapeutic potential .
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiazole ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Electronic Effects : Aromatic substituents (e.g., phenyl) may enhance resonance stabilization, whereas aliphatic groups (e.g., cyclopentyl) prioritize hydrophobicity .
- Reactivity : The chloromethyl group at position 4 is a common alkylating agent, enabling cross-coupling or substitution reactions to generate derivatives .
Biological Activity
4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloromethyl group and a cyclopentyl moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. The compound can be synthesized through various methods, including the reaction of thiazole derivatives with chloromethyl agents in organic solvents .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been identified as a potential adenosine receptor antagonist , which may lead to various therapeutic effects. For instance, studies have shown that thiazole derivatives can modulate cAMP levels in cells by interacting with adenosine receptors .
Anticancer Properties
Recent research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and leukemia (CEM-13) . The compound's mechanism involves inducing apoptosis and cell cycle arrest, particularly at the S and pre-G1 phases .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.73 | Induces apoptosis |
| MDA-MB-231 | 12.15 | Cell cycle arrest |
| CEM-13 | Not specified | Apoptosis induction |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. It has shown effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium, as well as antifungal activity against Candida species . These properties make it a candidate for further development as an antimicrobial agent.
Case Studies
- Anticancer Study : A study evaluated the cytotoxic effects of this compound on MCF-7 cells. Results indicated an IC50 value of 5.73 µM, comparable to established chemotherapeutic agents .
- Antimicrobial Evaluation : Another study highlighted the compound's broad-spectrum activity against resistant bacterial strains. The findings suggest that modifications to the thiazole structure could enhance its efficacy against specific pathogens .
Q & A
Q. What are the optimal synthetic routes for 4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole, and how can reaction conditions be systematically optimized?
The synthesis of thiazole derivatives typically involves cyclocondensation or Hantzsch-type reactions. For example, related compounds are synthesized via refluxing precursors in solvents like DMSO or ethanol with acid catalysts . Key variables to optimize include:
- Temperature : Prolonged reflux (e.g., 18 hours) improves cyclization but may degrade heat-sensitive intermediates.
- Solvent : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution at the chloromethyl group.
- Catalysts : Glacial acetic acid (5 drops) facilitates Schiff base formation in condensation reactions .
- Workup : Ice-water quenching and ethanol-water recrystallization improve purity .
Table 1: Example Synthesis Parameters from Analogous Thiazoles
| Precursor | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Amino-1,3-thiazole | DMSO | None | 18 | 65 | |
| Cycloimmonium salts | Toluene | PCl₃/NEt₃ | 24 | 50–70 |
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- NMR Spectroscopy : The chloromethyl group (CH₂Cl) appears as a singlet at δ 4.5–5.0 ppm in ¹H NMR, while the cyclopentyl protons show multiplet splitting (δ 1.5–2.5 ppm). ¹³C NMR confirms the thiazole ring carbons at δ 150–170 ppm .
- Mass Spectrometry (MS) : A molecular ion peak at m/z 215.7 ([M]⁺) and fragments at m/z 180 ([M-Cl]⁺) validate the structure .
- TLC Monitoring : Use hexane:ethyl acetate (3:1) to track reaction progress; Rf ~0.6 for the product .
Advanced Research Questions
Q. How can the chloromethyl group in this compound be functionalized for targeted applications, and what reactivity challenges arise?
The chloromethyl group is a versatile site for nucleophilic substitution (e.g., with amines, thiols) or cross-coupling reactions. Challenges include:
- Competing side reactions : The thiazole ring’s electron-deficient nature may lead to undesired ring-opening under strong basic conditions .
- Steric hindrance : The cyclopentyl group limits access to the chloromethyl site, requiring bulky ligands in Pd-catalyzed couplings .
Strategy : Use mild bases (e.g., K₂CO₃) in DMF at 60°C to minimize degradation .
Q. What mechanistic insights explain the biological activity of this compound derivatives, and how are structure-activity relationships (SAR) studied?
Thiazoles inhibit enzymes (e.g., kinases) via π-π stacking (aryl groups) and hydrogen bonding (NH or Cl substituents). SAR studies involve:
- Enzyme assays : Measure IC₅₀ values against target proteins (e.g., COX-2 or EGFR) .
- Computational docking : Identify binding poses using software like AutoDock. The chloromethyl group may anchor the compound to hydrophobic pockets .
Example : Analogues with electron-withdrawing groups (e.g., 4-Cl-phenyl) show enhanced antimicrobial activity due to increased membrane permeability .
Q. How can computational modeling guide the design of this compound derivatives with improved properties?
- DFT Calculations : Optimize geometry and predict electrostatic potential maps to identify reactive sites .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability. The cyclopentyl group may reduce solubility but improve CNS penetration .
- MD Simulations : Assess stability in lipid bilayers for drug delivery applications .
Q. How should researchers address contradictions in reported data (e.g., yield discrepancies or conflicting bioactivity results)?
- Yield variations : Differences in solvent purity (e.g., anhydrous vs. technical-grade DMSO) or catalyst loading (e.g., 5 vs. 10 mol%) can alter outcomes .
- Bioactivity conflicts : Test under standardized conditions (e.g., cell line, assay protocol). For instance, cytotoxicity in MCF-7 cells may vary due to culture media composition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
